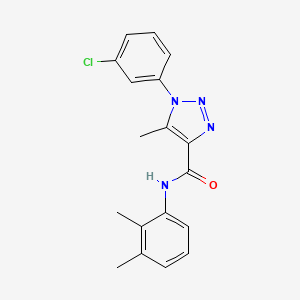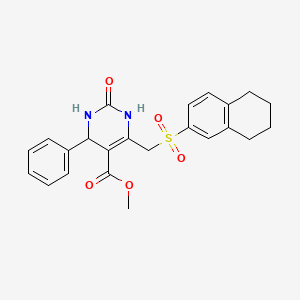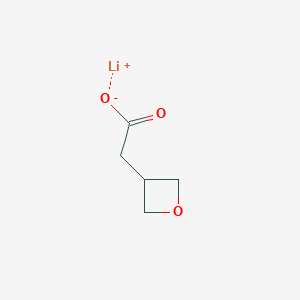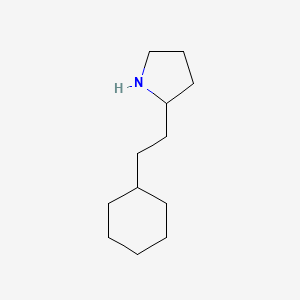
N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
作用机制
The mechanism of action of N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide involves the inhibition of specific enzymes involved in biological processes. For example, this compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression. By inhibiting CDK4, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can prevent the proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. By inhibiting AChE, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can increase the levels of acetylcholine in the brain, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which can lead to the inhibition of cell growth. Additionally, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In the brain, this compound can increase the levels of acetylcholine, which is a neurotransmitter involved in cognitive function.
实验室实验的优点和局限性
One of the main advantages of using N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide in lab experiments is its specificity. This compound can target specific enzymes involved in biological processes, which can provide valuable insights into the mechanisms of these processes. Additionally, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been shown to have low toxicity, which makes it a safe and reliable tool for scientific research. However, one limitation of using this compound is its solubility. N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the use of N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide in scientific research. One direction is the development of analogs of this compound with improved solubility and specificity. Additionally, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can be used in studies of other biological processes, such as autophagy and DNA repair. Furthermore, this compound can be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Overall, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has great potential for advancing our understanding of biological processes and developing new treatments for diseases.
合成方法
The synthesis of N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide involves several steps. One of the key steps is the reaction between 4-butoxyaniline and 5-fluoropyrimidine-2,4-dione, which results in the formation of 4-(5-fluoropyrimidin-2-yl)aniline. This compound is then reacted with ethyl 4-oxopiperazine-1-carboxylate to form N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been used in studies of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of these disorders.
属性
IUPAC Name |
N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O3/c1-2-3-10-28-16-6-4-15(5-7-16)23-19(27)24-8-9-25(17(26)13-24)18-21-11-14(20)12-22-18/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLPNRSRRTHFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (E)-4-[6-(cyclopropylcarbamoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-4-oxobut-2-enoate](/img/structure/B2356795.png)



![N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2356799.png)
![4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2356800.png)
![1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2356802.png)

![N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2356808.png)


![N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2356814.png)
